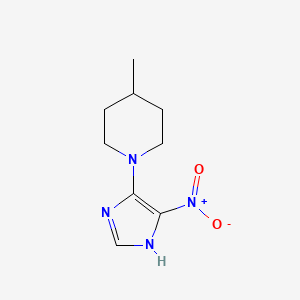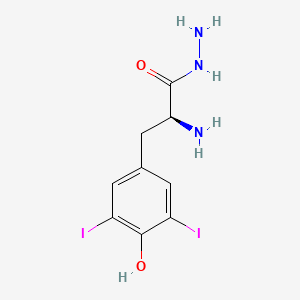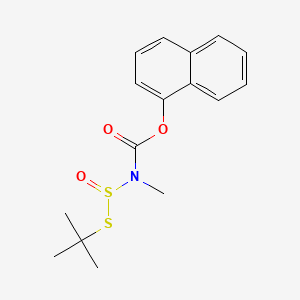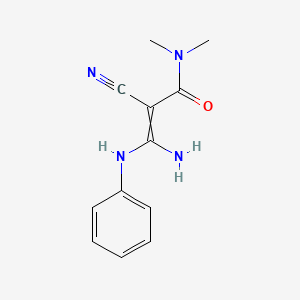
Imidazole, 4-(4-methylpiperidino)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole, 4-(4-methylpiperidino)-5-nitro- is a heterocyclic compound that features an imidazole ring substituted with a 4-methylpiperidino group and a nitro group at the 5-position. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves multicomponent reactions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions . Another approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . For the specific synthesis of Imidazole, 4-(4-methylpiperidino)-5-nitro-, a similar multicomponent reaction can be employed, where the appropriate substituted aldehyde and amine are used.
Industrial Production Methods
Industrial production of imidazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yields. For instance, a Schiff’s base complex nickel catalyst (Ni-C) enables a highly efficient one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate . This method can be adapted for the production of Imidazole, 4-(4-methylpiperidino)-5-nitro- by selecting the appropriate starting materials.
Chemical Reactions Analysis
Types of Reactions
Imidazole, 4-(4-methylpiperidino)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like tin(II) chloride for the reduction of the nitro group , and bases like sodium hydride for nucleophilic substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group would yield an amino-substituted imidazole derivative .
Scientific Research Applications
Imidazole, 4-(4-methylpiperidino)-5-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Imidazole, 4-(4-methylpiperidino)-5-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole, 4-(4-methylpiperidino)-5-amino-: This compound is similar but has an amino group instead of a nitro group.
Imidazole, 4-(4-methylpiperidino)-5-chloro-: This compound has a chloro group instead of a nitro group.
Uniqueness
Imidazole, 4-(4-methylpiperidino)-5-nitro- is unique due to the presence of both the 4-methylpiperidino and nitro groups, which confer specific chemical and biological properties. The nitro group can undergo reduction to form reactive intermediates, while the 4-methylpiperidino group can enhance the compound’s interaction with biological targets .
Properties
CAS No. |
73941-34-1 |
|---|---|
Molecular Formula |
C9H14N4O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-methyl-1-(5-nitro-1H-imidazol-4-yl)piperidine |
InChI |
InChI=1S/C9H14N4O2/c1-7-2-4-12(5-3-7)8-9(13(14)15)11-6-10-8/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
XOKFAXKYFQPESM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(NC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Zinc bis[tris(trimethylsilyl)methanide]](/img/structure/B14452242.png)



![1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one](/img/structure/B14452271.png)

![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)


